molecular formula C9H6NNaO5 B12647337 Sodium 3-(o-nitrophenyl)pyruvate CAS No. 63468-75-7

Sodium 3-(o-nitrophenyl)pyruvate

Cat. No.: B12647337
CAS No.: 63468-75-7
M. Wt: 231.14 g/mol
InChI Key: MJWPDORYZRKZTE-UHFFFAOYSA-M
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Description

Sodium 3-(o-nitrophenyl)pyruvate is a chemical compound with the molecular formula C9H7NO5Na. It is known for its unique structure, which includes a nitrophenyl group attached to a pyruvate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 3-(o-nitrophenyl)pyruvate typically involves the reaction of 3-(o-nitrophenyl)pyruvic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-(o-nitrophenyl)pyruvic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: For industrial production, the process involves the recrystallization of sodium pyruvate. The crude product is dissolved in purified water, filtered to remove impurities, and then crystallized by adding the solution to an ice bath containing anhydrous ethanol. The wet product is then dried under reduced pressure to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(o-nitrophenyl)pyruvate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl pyruvates.

Scientific Research Applications

Sodium 3-(o-nitrophenyl)pyruvate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(o-nitrophenyl)pyruvate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing various biochemical processes. The pyruvate moiety can participate in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, contributing to energy production and cellular metabolism .

Comparison with Similar Compounds

    Sodium pyruvate: A simpler compound with similar metabolic functions but lacking the nitrophenyl group.

    3-(2-Nitrophenyl)-2-oxopropionic acid: Similar structure but without the sodium ion.

Uniqueness: Sodium 3-(o-nitrophenyl)pyruvate is unique due to the presence of both the nitrophenyl and pyruvate groups, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that are not possible with simpler compounds like sodium pyruvate .

Properties

CAS No.

63468-75-7

Molecular Formula

C9H6NNaO5

Molecular Weight

231.14 g/mol

IUPAC Name

sodium;3-(2-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C9H7NO5.Na/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15;/h1-4H,5H2,(H,12,13);/q;+1/p-1

InChI Key

MJWPDORYZRKZTE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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